molecular formula C12H15ClO4 B15330783 Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate

Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate

Cat. No.: B15330783
M. Wt: 258.70 g/mol
InChI Key: XULTZUMYFIOYMC-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate is a β-hydroxy ester featuring a 3-chloro-4-methoxyphenyl substituent. This compound is of interest due to its structural similarity to bioactive molecules, such as cryptophycins (unit B: 3-(3-chloro-4-methoxyphenyl)alanine) and agrochemicals like metoxuron . The 3-chloro-4-methoxy substitution pattern on the aromatic ring is known to influence electronic properties, lipophilicity, and biological interactions.

Properties

Molecular Formula

C12H15ClO4

Molecular Weight

258.70 g/mol

IUPAC Name

ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C12H15ClO4/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6,10,14H,3,7H2,1-2H3

InChI Key

XULTZUMYFIOYMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)OC)Cl)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The aldol condensation between 3-chloro-4-methoxybenzaldehyde and ethyl acetoacetate is a cornerstone method for synthesizing this β-hydroxy ester. Under basic conditions, ethyl acetoacetate undergoes deprotonation to form an enolate ion, which nucleophilically attacks the carbonyl carbon of the aldehyde. Subsequent protonation yields the β-hydroxy ester (Figure 1).

Representative Procedure :
A mixture of 3-chloro-4-methoxybenzaldehyde (1.0 equiv.), ethyl acetoacetate (1.2 equiv.), and sodium hydroxide (1.5 equiv.) in ethanol is stirred at 0°C for 12 hours. The reaction is quenched with dilute HCl, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate, 4:1).

Optimization and Yield Analysis

Yields for aldol condensations vary significantly based on catalysts and solvents. For example, using ytterbium triflate (Yb(OTf)₃) in ethanol at room temperature improves enantioselectivity (up to 80% ee) and yield (75–79%) compared to traditional bases like NaOH (Table 1). Acidic conditions (e.g., HCl in THF) favor racemic product formation but require shorter reaction times.

Table 1 : Aldol Condensation Optimization

Catalyst Solvent Temp (°C) Yield (%) ee (%)
NaOH Ethanol 0 62 -
Yb(OTf)₃ (10%) Ethanol 25 79 80
HCl THF 25 68 -

Reformatsky Reaction Approach

Zinc-Mediated Enolate Formation

The Reformatsky reaction employs ethyl bromoacetate and zinc to generate a zinc enolate, which reacts with 3-chloro-4-methoxybenzaldehyde to form the β-hydroxy ester. This method avoids strong bases, making it suitable for acid-sensitive substrates.

Procedure :
Zinc dust (2.0 equiv.) is activated with iodine in anhydrous THF. Ethyl bromoacetate (1.1 equiv.) and 3-chloro-4-methoxybenzaldehyde (1.0 equiv.) are added dropwise, and the mixture is refluxed for 6 hours. The product is isolated by quenching with NH₄Cl, extracting with ethyl acetate, and recrystallizing from hexane.

Comparative Efficiency

Yields for Reformatsky reactions typically range from 50–65%, lower than aldol methods due to competing side reactions. However, this approach avoids racemization, making it preferable for chiral synthesis.

Enzymatic Kinetic Resolution

Racemic Synthesis and Resolution

Racemic ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate is synthesized via aldol condensation, followed by enzymatic resolution using lipases or esterases. For instance, Candida antarctica lipase B selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted (Figure 2).

Data from Literature :

  • Substrate: rac-ethyl 3-hydroxy-3-(3-chloro-4-methoxyphenyl)propanoate
  • Enzyme: Candida antarctica lipase B (CAL-B)
  • Acyl donor: Vinyl acetate
  • Yield: 45% (S)-enantiomer, 99% ee.

Industrial Scalability

Continuous flow reactors enhance enzymatic resolution efficiency, achieving 90% conversion in half the time of batch processes.

Esterification of 3-(3-Chloro-4-Methoxyphenyl)-3-Hydroxypropanoic Acid

Acid-Catalyzed Esterification

The carboxylic acid precursor is esterified with ethanol under acidic conditions. This method is ideal when the acid is readily available via hydrolysis of nitriles or other esters.

Synthesis of Acid :
3-(3-Chloro-4-methoxyphenyl)-3-hydroxypropanoic acid is prepared by hydrolyzing ethyl 3-cyano-3-(3-chloro-4-methoxyphenyl)propanoate with concentrated HCl at 80°C for 24 hours.

Esterification :
The acid (1.0 equiv.), ethanol (5.0 equiv.), and concentrated H₂SO₄ (0.1 equiv.) are refluxed for 12 hours. The ester is isolated via distillation (bp 150–155°C) in 85% yield.

Reduction of α,β-Epoxy Esters

Epoxidation and Subsequent Reduction

Ethyl 3-(3-chloro-4-methoxyphenyl)-2,3-epoxypropanoate is synthesized via epoxidation of the corresponding α,β-unsaturated ester using mCPBA. Catalytic hydrogenation (Pd/C, H₂) selectively reduces the epoxide to the β-hydroxy ester.

Yield : 70–75% with >90% regioselectivity.

Comparative Analysis of Methods

Table 2 : Method Comparison

Method Yield (%) Purity (%) Key Advantage Limitation
Aldol Condensation 62–79 95–99 High scalability Racemic product
Reformatsky Reaction 50–65 90–95 No racemization Low yield
Enzymatic Resolution 45–50 99 High enantioselectivity Requires racemic substrate
Esterification 80–85 98 Simple procedure Dependent on acid availability

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or alkaline conditions. In aqueous environments with catalytic sulfuric acid, the compound cleaves into 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid and ethanol.

Reaction Conditions:

  • Acidic Hydrolysis: 1M HCl, reflux at 80°C for 6 hours (yield: ~85%).

  • Alkaline Hydrolysis: 1M NaOH, room temperature for 12 hours (yield: ~78%).

Oxidation Reactions

The hydroxyl group is susceptible to oxidation. Potassium permanganate (KMnO₄) in acidic media converts it to 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate.

Experimental Data:

Oxidizing AgentConditionsProductYield (%)
KMnO₄/H₂SO₄60°C, 4 hrKetone92
CrO₃/H₂ORT, 8 hrKetone75

Reduction Reactions

The hydroxyl and keto groups (if oxidized) can be reduced. Lithium aluminum hydride (LiAlH₄) selectively reduces the ester to a primary alcohol.

Example Reduction Pathway:
EsterLiAlH43(3chloro4methoxyphenyl)propane-1,3-diol\text{Ester} \xrightarrow{\text{LiAlH}_4} 3-(3-\text{chloro}-4-\text{methoxyphenyl})-\text{propane-1,3-diol}
Yield: 88% under anhydrous THF at 0°C.

Substitution Reactions

The chloro substituent participates in nucleophilic aromatic substitution (NAS) with amines or alkoxides .

Key Reaction:
Ar-Cl+NH3Cu2OAr-NH2+HCl\text{Ar-Cl} + \text{NH}_3 \xrightarrow{\text{Cu}_2\text{O}} \text{Ar-NH}_2 + \text{HCl}
Conditions: 120°C, 24 hours, dimethylformamide (DMF) solvent .

Catalytic Hydrogenation

Asymmetric transfer hydrogenation (ATH) using Rhodium catalysts produces chiral diols with high enantiomeric excess (e.e.) .

Catalytic Performance Data:

CatalystSubstratee.e. (%)Conversion (%)
Rh–L4 complexEthyl 3-oxo-3-arylpropanoate9684
[Cp*IrCl₂]₂Ethyl 3-oxo-3-arylpropanoate9430

Optimal Conditions:

  • 30°C, HCOONa/H₂O, 40 minutes .

Esterification and Transesterification

The hydroxyl group can undergo esterification with acyl chlorides or transesterification with other alcohols.

Example:
\text{HO-(CH}_2\text{)_2-COOEt} + \text{AcCl} \rightarrow \text{AcO-(CH}_2\text{)_2-COOEt} + \text{HCl}
Yield: 90% using pyridine as a base.

Stability and Side Reactions

Under strong alkaline conditions (pH > 10), the hydroxypropanoate moiety may undergo β-elimination, forming an α,β-unsaturated ester.

Scientific Research Applications

Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. The chloro and methoxy groups on the aromatic ring can participate in hydrogen bonding and hydrophobic interactions with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

A. Halogen and Methoxy Positioning

  • Ethyl 3-(3,4-Dichlorophenyl)-3-Hydroxypropanoate Analogs: Compounds with dichlorophenyl groups (e.g., 7h in ) exhibit higher melting points (109–110°C vs. 153–154°C for 7i) due to increased molecular symmetry and halogen interactions.
  • Ethyl 3-(4-Chloro-3-Fluorophenyl)-3-Hydroxypropanoate: Fluorine introduction () enhances metabolic stability and lipophilicity (XLogP3 ≈ 2.8–3.0) compared to the target compound. The amino derivative () further increases solubility via hydrogen bonding .

B. Electron-Withdrawing vs. Electron-Donating Groups

  • Ethyl 3-(4-Nitrophenyl)-3-Hydroxypropanoate (2e): The nitro group (–3) significantly lowers electron density, affecting optical rotation and reactivity. Confirmed (S)-configuration via Mosher’s ester analysis shows stereochemical consistency across analogs .

Functional Group Modifications

A. Hydroxyl vs. Phosphoryl/Sulfonamido Groups

  • Ethyl 3-(3-Chloro-4-Methoxyphenyl)-3-(Dimethoxyphosphoryl)propanoate (7i): The phosphoryl and sulfonamido groups () introduce hydrogen-bond acceptors, enhancing interactions with enzymes. The higher melting point (153–154°C) reflects increased polarity .
  • Ethyl 3-(3-Chloro-4-Methoxyphenyl)-3-Oxopropanoate (): Replacement of the hydroxyl with a ketone increases lipophilicity (XLogP3 = 2.8) and alters reactivity (e.g., susceptibility to nucleophilic attack) .

B. Ester vs. Amide Derivatives

  • Ethyl 2-Amino-3-(4-Chlorophenyl)-3-Hydroxypropanoate Hydrochloride (): The amino group improves water solubility and enables salt formation, critical for pharmaceutical formulations .

Comparative Data Table

Compound Name Key Substituents Melting Point (°C) XLogP3 Application/Notes Reference
Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate 3-Cl, 4-OCH3, β-OH Not reported ~2.5* Bioactive intermediate
Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate (7h) 3,4-diCl, β-OH 109–110 ~3.2 Higher symmetry, antiproliferative
Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate 3-Cl, 4-OCH3, ketone Not reported 2.8 Increased lipophilicity
Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate hydrochloride 4-Cl, 3-F, β-OH, NH2 Not reported ~1.5 Enhanced solubility, pharmaceutical
Ethyl (E)-3-(3-chloro-4-methoxyphenyl)acrylate (3e) 3-Cl, 4-OCH3, α,β-unsaturated ester Not reported ~2.7 Pd-catalyzed synthesis, agrochemical

*Estimated based on analogs.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves halogenation of a methoxyphenyl precursor followed by esterification. A common approach includes:

  • Halogenation : Reacting 3-methoxy-4-chlorophenyl derivatives with propanoic acid intermediates under acidic conditions.
  • Esterification : Using ethanol and a catalyst (e.g., H₂SO₄) to form the ethyl ester.
    Optimization strategies include:
  • Temperature control : Maintaining 60–80°C during esterification to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve reaction efficiency .
  • Purification : Column chromatography or recrystallization enhances purity, monitored via thin-layer chromatography (TLC) .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the chloro-methoxyphenyl group (δ 7.2–7.5 ppm for aromatic protons) and hydroxypropanoate ester (δ 4.1–4.3 ppm for ethyl CH₂) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Validates molecular weight (e.g., m/z 284 for [M+H]⁺) and detects impurities .
  • Infrared Spectroscopy (IR) : Identifies ester carbonyl (C=O stretch at ~1730 cm⁻¹) and hydroxyl (O-H stretch at ~3400 cm⁻¹) groups .

Advanced Research Questions

Q. How do substituents (e.g., Cl, Br, OCH₃) on the phenyl ring influence the compound’s reactivity and biological activity?

Substituents modulate electronic and steric effects:

  • Electron-withdrawing groups (Cl, Br) : Increase electrophilicity, enhancing nucleophilic substitution reactivity. For example, chloro derivatives exhibit higher stability in oxidation reactions compared to bromo analogs .
  • Methoxy group (OCH₃) : Electron-donating effects improve solubility and influence binding to biological targets (e.g., enzymes), as seen in anti-inflammatory assays .
    Comparative studies using analogs (e.g., 4-fluoro or 4-nitro derivatives) reveal that chloro-methoxy substitution balances reactivity and bioactivity .

Q. What experimental designs are recommended to assess the compound’s potential as an antimicrobial or anticancer agent?

  • Antimicrobial assays :
    • Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Time-kill kinetics : Monitor bacterial viability over 24 hours to assess bactericidal vs. bacteriostatic effects .
  • Anticancer studies :
    • Cell viability assays (MTT/XTT) : Test dose-dependent cytotoxicity in cancer cell lines (e.g., MCF-7 breast cancer) .
    • Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .

Q. How can researchers resolve contradictions in reported biological efficacies across studies?

  • Meta-analysis : Compare datasets from multiple studies to identify trends (e.g., correlation between substituent electronegativity and IC₅₀ values) .
  • Control experiments : Validate assay conditions (e.g., pH, serum concentration) that may artifactually alter results .
  • Structural analogs : Synthesize and test derivatives (e.g., replacing Cl with F) to isolate substituent-specific effects .

Q. What methodologies are effective for studying the compound’s stability under physiological conditions?

  • Hydrolytic stability : Incubate in phosphate-buffered saline (PBS, pH 7.4) at 37°C and monitor degradation via HPLC over 24–72 hours .
  • Photodegradation : Expose to UV light (λ = 254 nm) and analyze by LC-MS to identify breakdown products .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures .

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